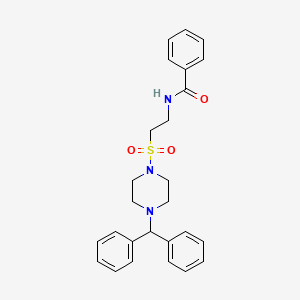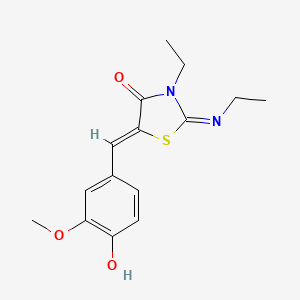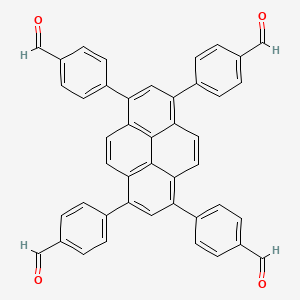
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole moiety and the fluorophenoxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities. For example, compounds with the 1,3,4-oxadiazole nucleus have been shown to possess significant antimicrobial activity , and the presence of a fluorine atom on a phenyl ring has been associated with inhibitory activity against certain enzymes, suggesting potential anti-neoplastic properties .
Synthesis Analysis
The synthesis of related oxadiazole compounds typically involves cyclization reactions of hydrazide groups into the oxadiazole nucleus . The process often requires the use of reagents such as carbon disulfide and potassium hydroxide, and the reactions can yield high percentages of the desired product. The synthesis route is crucial as it can affect the purity and yield of the compound, which in turn can influence its biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" has been studied using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray crystallography . These studies help in confirming the structure of the synthesized compounds and in understanding the electronic distribution within the molecule, which is important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds is often studied through molecular docking studies to predict their interaction with biological enzymes or receptors . The presence of electronegative groups like the carbonyl or the fluorine atom can make certain regions of the molecule more reactive, which is important for the compound's potential as a drug candidate.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents like fluorine can affect the molecule's dipole moment and its interaction with solvents, which is critical for solubility and bioavailability . Thermodynamic and acoustical properties of similar compounds have been studied in different solvents and temperatures, providing insights into solute-solvent interactions and the effect of structural modifications on these properties .
科学的研究の応用
Enzymatic Reactions and Metabolism
One study explored the in vitro metabolism of a compound structurally related to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, focusing on enzymatic C-demethylation reactions in rat liver microsomes. This research highlighted the compound's metabolic pathways, including hydroxylation and carbonyl reduction, and identified a specific metabolite generated through nonenzymatic decarboxylation facilitated by the oxadiazole ring (H. Yoo et al., 2008).
Antimicrobial Activity
Another study investigated the synthesis and antimicrobial efficacy of compounds containing the 1,2,4-oxadiazole moiety, demonstrating significant antimicrobial activity. These findings suggest potential applications of such compounds in developing new antimicrobial agents (J. Salimon et al., 2011).
Synthetic Methodologies
Research has been conducted on the development of new synthetic routes for compounds containing the 1,2,4-oxadiazole unit, showcasing innovative approaches to creating pyrazolopyridines and other fused pyridine systems. This work underscores the versatility of these methodologies in producing compounds with potential pharmaceutical applications (C. Almansa et al., 2008).
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-1-2-4-12(11)20-8-13(19)18-6-5-10(7-18)14-16-9-21-17-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWRJNZNQCKIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2547952.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2547955.png)


![2-Chloro-N-[4-(1-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B2547958.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)



![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)
